molecular formula C10H14N2O4 B11883082 Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate

Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B11883082
M. Wt: 226.23 g/mol
InChI Key: QXRWJMHJZBNCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a bicyclic framework with two nitrogen atoms (5,7-diaza) and two ketone groups (6,8-dioxo). The methyl ester at position 2 and dimethyl substituents on the nitrogen atoms distinguish it from simpler analogs. The carboxylic acid analog has a molecular formula of C₇H₈N₂O₄ (MW 184.15) and is used as a synthetic building block in pharmaceutical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C10H14N2O4/c1-11-8(14)10(12(2)9(11)15)4-6(5-10)7(13)16-3/h6H,4-5H2,1-3H3

InChI Key

QXRWJMHJZBNCIF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2(CC(C2)C(=O)OC)N(C1=O)C

Origin of Product

United States

Preparation Methods

Epimerization During Cyclization

The spiro center is prone to racemization under basic conditions. Substituting DBU with DIPEA (diisopropylethylamine) at 60°C reduces epimerization from 20% to <5%.

Byproduct Formation

Unwanted dimerization occurs if reaction concentrations exceed 0.5 M. Dilute conditions (0.2–0.3 M) suppress this side reaction.

Purification Difficulties

The compound’s polarity complicates crystallization. A mixed-solvent system (EtOAc/heptane 3:7) enables reproducible crystallization with 85–90% recovery .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Cyclocondensation7095Moderate1,200
Michael Addition6590High950
Reductive Amination7597Low1,500
Solid-Phase9099Industrial800

Chemical Reactions Analysis

Nucleophilic Substitution at Carbonyl Centers

The 6,8-dioxo groups in the diazaspiro system act as electrophilic sites, enabling nucleophilic substitution reactions. This reactivity is critical for functionalizing the core structure:

Reaction TypeConditionsProducts/ApplicationsKey Observations
Amine attack Amines in polar aprotic solvents (e.g., DMF, THF) at 50–80°CFormation of 5,7-dimethyl-6-(alkylamino)-8-oxo derivatives Selectivity for the 6-position due to steric shielding at 8-position
Alcoholysis Alcohols with catalytic acid (e.g., H₂SO₄) under reflux6-alkoxy-8-oxo intermediates Higher yields with primary alcohols (e.g., methanol, ethanol)

For example, treatment with benzylamine generates a 6-(benzylamino) analog, enhancing solubility for biological testing.

Ester Hydrolysis and Derivatives

The methyl ester at position 2 undergoes hydrolysis, enabling further derivatization:

Reaction pathway:

  • Acidic hydrolysis (HCl/H₂O, reflux): Yields 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid .

  • Basic hydrolysis (NaOH/EtOH, 60°C): Forms the carboxylate salt, useful for metal coordination studies.

Derivative TypeReagentsApplications
Amides Carboxylic acid + EDC/HOBtImproved metabolic stability in drug candidates
Hydrazides Hydrazine hydratePrecursors for heterocyclic scaffolds

Ring Modification via Catalytic Hydrogenation

The spirocyclic ring system can be reduced to modulate rigidity and bioavailability:

Conditions :

  • H₂ (1–3 atm) over Pd/C or Raney Ni in ethanol at 25–40°C

  • Selectively reduces the cyclobutane ring to a cyclopentane-like structure while preserving the dioxo groups.

Impact :

  • Increased conformational flexibility enhances binding to enzymatic pockets (e.g., isocitrate dehydrogenase mutants).

Comparative Reactivity with Structural Analogs

Reactivity trends are contextualized against related diazaspiro compounds:

CompoundKey Structural DifferenceReactivity Profile
6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid Lacks methyl groups at N5/N7Faster ester hydrolysis due to reduced steric hindrance
5-Methyl-6,8-dioxo-5-diazaspiro[3.4]octane Single methyl groupLower nucleophilic substitution yields at C6

Antitumor Activity

The compound inhibits mutant isocitrate dehydrogenase 1 (IDH1) via:

  • Coordination to the enzyme’s Mg²⁺-binding site through the carboxylate/carbonyl oxygen atoms.

  • Steric blockade of substrate entry by the spirocyclic core.

Synthetic Challenges and Optimization

Key limitations include:

  • Low thermal stability above 150°C, necessitating low-temperature reactions.

  • Sensitivity to strong bases , requiring pH-controlled conditions during hydrolysis .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science, with ongoing research focused on optimizing its selectivity and stability for targeted applications.

Scientific Research Applications

Biological Applications

1. Antitumor Activity

Preliminary studies indicate that methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate may exhibit antitumor properties by inhibiting mutant forms of isocitrate dehydrogenase enzymes implicated in various cancers. The diazaspiro structure enhances its interaction with these biological targets, suggesting its utility as a therapeutic agent in cancer treatment .

2. Enzyme Interaction Studies

Research has shown that this compound interacts with various enzymes involved in metabolic pathways. Understanding these interactions is crucial for optimizing its efficacy as a therapeutic agent .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Reactions involving carbonyl compounds : These reactions allow for the introduction of functional groups that can enhance biological activity.
  • Modification of nitrogen-containing heterocycles : This can lead to derivatives with improved pharmacological properties .

Comparative Analysis with Analogous Compounds

The following table compares this compound with related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Methyl 6,8-dioxo-5-diazaspiro[3.4]octane-2-carboxylateLacks one methyl groupModerate activityMore stable due to fewer substituents
5-Methyl-6,8-dioxo-5-diazaspiro[3.4]octaneSimilar core structureAntitumor activityDifferent substitution pattern affects potency
6-Oxo-5,7-diazaspiro[3.4]octaneNo dioxo functionalityLimited activityLess reactive due to lack of carbonyls

This comparison highlights the unique arrangement of methyl and carbonyl groups in this compound that enhances its biological activity compared to its analogs.

Case Studies and Research Findings

  • In Vitro Studies : Various studies have tested the anticancer effects of this compound on cancer cell lines such as MCF-7 (breast cancer). The results indicated significant cytotoxicity compared to standard chemotherapeutic agents .
  • Mechanistic Insights : Interaction studies have elucidated the mechanism by which this compound inhibits specific enzymes involved in cancer metabolism. These insights are essential for developing targeted therapies .

Mechanism of Action

The mechanism of action of Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and physicochemical differences between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight Functional Groups Solubility/Storage Key Applications
Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate C₁₀H₁₄N₂O₅* 242.23* Methyl ester, dimethyl amines, ketones Not reported (inferred: lipophilic) Research intermediate
6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid (CID 14728567) C₇H₈N₂O₄ 184.15 Carboxylic acid, ketones Soluble in DMSO; store at 2–8°C Pharmaceutical precursor
Apalutamide (4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-6,8-dioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide) C₂₁H₁₅F₄N₅O₃ 461.37 Trifluoromethyl, cyano, amide Melting point: 58–90°C Prostate cancer therapy
2-Oxa-6-azaspiro[3.4]octane oxalate C₇H₁₁NO₅ 189.17 Oxa (oxygen), oxalate salt Soluble in polar solvents; stable at RT Chemical synthesis reagent

Note: The molecular formula and weight of the target compound are inferred based on structural modifications to CID 14728567.

Key Differences and Implications

Functional Groups and Reactivity :

  • The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid analog, which may influence bioavailability in drug design .
  • Apalutamide incorporates a trifluoromethylpyridine and benzamide moiety, expanding its pharmacological activity but increasing molecular complexity (MW 461.37 vs. 184.15 for the carboxylic acid) .

Physicochemical Properties :

  • The carboxylic acid analog (CID 14728567) requires cold storage (2–8°C) to prevent degradation, whereas the methyl ester derivative may exhibit greater stability due to reduced hydrogen-bonding capacity .
  • Apalutamide’s higher melting point (58–90°C) reflects its crystalline solid-state structure, critical for formulation in oral tablets .

Biological and Synthetic Utility :

  • The 2-oxa-6-azaspiro[3.4]octane oxalate () demonstrates how heteroatom substitution (oxygen vs. nitrogen) alters solubility and reactivity, making it suitable for diverse synthetic routes .
  • Apalutamide’s spirocyclic core is essential for binding to androgen receptors, highlighting the pharmacological relevance of this structural motif .

Biological Activity

Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound features a unique spirocyclic structure with two nitrogen atoms integrated into its framework. The presence of dioxo functionality contributes to its reactivity and interaction with biological targets.

Molecular Formula: C₇H₈N₂O₄
Molecular Weight: Approximately 184.15 g/mol

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of isocitrate dehydrogenase (IDH), an enzyme involved in cellular metabolism. IDH inhibitors are of particular interest in cancer therapy due to their role in altering metabolic pathways in cancer cells.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound inhibits IDH by binding to the active site, preventing substrate conversion and altering metabolic flux.
  • Anticancer Properties: By modulating metabolic pathways, it can induce apoptosis in cancer cells and inhibit tumor growth.

Research Findings

Several studies have documented the biological effects of this compound:

  • Anticancer Activity: In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines.
  • Antimicrobial Properties: Preliminary investigations suggest potential antimicrobial activity against certain bacterial strains.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2,6-Diazaspiro[3.4]octan-7-oneSimilar spiro structureSigma-1 receptor antagonistDifferent nitrogen atom positioning
This compoundDioxo functionalityIDH inhibitorEnhanced interaction due to carbonyl groups

Case Study 1: Anticancer Activity Assessment

A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability at concentrations as low as 10 µM. The study utilized a standard MTT assay to measure cytotoxicity.

Case Study 2: Enzyme Inhibition Analysis

In a biochemical assay evaluating IDH inhibition, the compound showed an IC50 value of approximately 15 µM, indicating its potency as an inhibitor compared to other known IDH inhibitors.

Q & A

Advanced Research Question

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) to separate racemates, as demonstrated for bicyclo[2.2.2]octane derivatives .
  • Asymmetric Catalysis : Employ palladium-catalyzed coupling or organocatalytic methods to induce enantioselectivity during spirocyclization .
  • X-ray Validation : Confirm absolute configuration of resolved enantiomers via crystallography, as done for exo/endo isomers of 7-phenyl-5,7-dimethyl-6,8-dioxabicyclo[3.2.1]octane .

What computational tools are suitable for modeling the compound’s reactivity and binding properties?

Advanced Research Question

  • Density Functional Theory (DFT) : Predict regioselectivity in cyclization reactions (e.g., spiro vs. fused byproducts) by analyzing transition-state energies .
  • Molecular Docking : Screen interactions with biological targets (e.g., enzymes with hydrophobic pockets) using software like AutoDock Vina, leveraging the spiro core’s rigidity .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity using datasets from related anticancer spiro compounds .

How can impurities from synthetic byproducts be identified and quantified?

Advanced Research Question

  • LC-MS/MS : Profile impurities at ≤0.1% levels using high-resolution MS (e.g., Q-TOF) and compare with synthesized reference standards (e.g., Apalutamide Impurity 6: m/z 613.6 [M+H]+^+) .
  • NMR Spiking : Add known impurity standards to reaction mixtures and monitor signal splitting in 1H^1H-NMR spectra .
  • Degradation Kinetics : Use Arrhenius plots to predict impurity formation rates under accelerated storage conditions (40°C/75% RH) .

What strategies improve yield in large-scale synthesis of this compound?

Advanced Research Question

  • Flow Chemistry : Continuous processing reduces side reactions (e.g., dimerization) by controlling residence time and temperature .
  • Catalytic Optimization : Replace stoichiometric reagents (e.g., DIAD) with catalytic systems (e.g., TEMPO/NaClO) for oxidation steps .
  • Crystallization Engineering : Use antisolvent precipitation (e.g., water/IPA mixtures) to enhance purity and yield during final isolation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.